

Commercial Availability & Technical Guide: 4-Chloro-3-fluoro-5-iodopyridine

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Compound of Interest

Compound Name: 4-Chloro-3-fluoro-5-iodopyridine

Cat. No.: B13092741

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CAS: 1211581-02-0 | Formula: C₅H₂ClFIN | M.W.: 257.43 g/mol

Part 1: Executive Summary

4-Chloro-3-fluoro-5-iodopyridine is a high-value, tri-halogenated heterocyclic building block used primarily in the discovery of kinase inhibitors and advanced agrochemicals. Its structural uniqueness lies in the orthogonal reactivity of its three halogen substituents, allowing for precise, sequential functionalization (regioselective cross-coupling and SNAr).

Commercial Status: Make-to-Order / Custom Synthesis Unlike its precursor (4-chloro-3-fluoropyridine), this specific isomer is not a commodity stock item at major catalog distributors (e.g., Sigma-Aldrich, Fisher). It is predominantly available through specialized custom synthesis houses, typically with a lead time of 4–8 weeks for gram-scale quantities.

Part 2: Chemical Profile & Specifications

Property	Specification / Value
CAS Number	1211581-02-0
IUPAC Name	4-Chloro-3-fluoro-5-iodopyridine
Appearance	Off-white to pale yellow solid (low melting point)
Purity Standard	>97% (HPLC)
Key Impurity	4-Chloro-3-fluoro-2-iodopyridine (Regioisomer from lithiation route)
Storage	2–8°C, Protect from light (Iodide stability), Inert atmosphere

Critical Quality Attribute (CQA): Regioisomeric Purity

The primary quality risk for this molecule is the presence of the 2-iodo isomer. Depending on the synthesis route (discussed below), the iodine atom may mis-incorporate at the C2 position.

- Requirement: Ensure suppliers provide ¹H-NMR confirmation. The C2-H and C6-H protons have distinct chemical shifts and coupling constants () that distinguish the 5-iodo isomer from the 2-iodo isomer.

Part 3: Strategic Sourcing & Availability Landscape

For drug development professionals, sourcing this molecule requires a proactive strategy. It is rarely "on the shelf."

Supplier Tiers

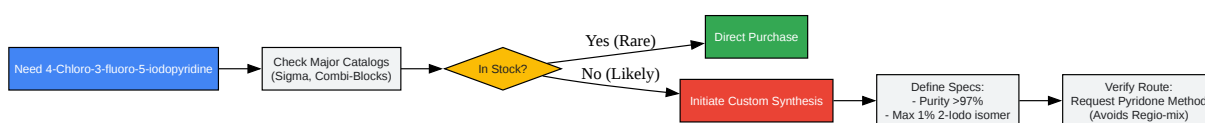
- Tier 1 (Catalog Stock): None currently identified. Major distributors may list the CAS but show "Inquire" or "0 Stock."
- Tier 2 (Aggregators): Sites like ChemicalBook or ChemBK list multiple vendors (e.g., Shanghai Amor, specialized boutique labs). These are often brokers for Tier 3 manufacturers.

- Tier 3 (Custom Synthesis Labs): The primary source. Labs in China and India specialize in halogenated pyridines and can produce this on demand.

Cost & Lead Time Estimates

- 1g - 5g: \$500 - \$1,200 (Lead time: 2-3 weeks if precursor in stock).
- 100g+: Custom quote required (Lead time: 6-8 weeks).[1]

Sourcing Decision Tree (DOT Visualization)



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Figure 1: Strategic decision tree for sourcing non-commodity halogenated pyridines.

Part 4: Synthesis & Manufacturing Technologies[2]

Understanding the synthesis is crucial for auditing suppliers and troubleshooting impurity profiles.

The Problem with Direct Lithiation

A common laboratory approach to functionalize pyridines is Directed Ortho Metalation (DoM) using LDA.

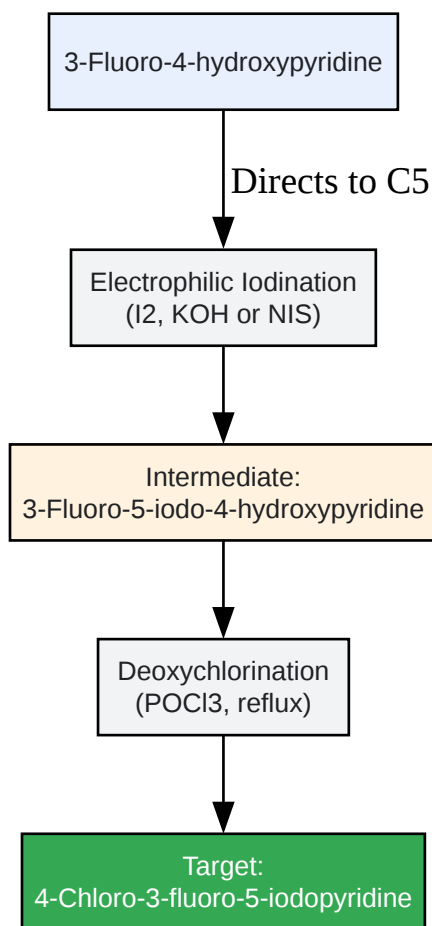
- Precursor: 4-Chloro-3-fluoropyridine.
- Reaction: LDA / -78°C followed by Iodine.
- Outcome: The fluorine atom strongly directs lithiation to the C2 position (between N and F) due to inductive effects and complexation. This yields the 2-iodo isomer, not the desired 5-iodo product.

The "Pyridone Route" (Industrial Standard)

To achieve scalable, regioselective access to the 5-iodo position, the industrial route typically proceeds via the 4-pyridone intermediate. This method exploits the activating nature of the hydroxyl group to direct iodination.

Step-by-Step Protocol (Theoretical Basis)

- Starting Material: 3-Fluoro-4-hydroxypyridine (3-Fluoro-4(1H)-pyridone).
- Iodination: Treatment with Iodine () and a base (or NIS).[2] The hydroxyl group directs the electrophile ortho. Since C3 is blocked by Fluorine, iodination occurs exclusively at C5.
- Deoxychlorination: The resulting 3-fluoro-5-iodo-4-hydroxypyridine is treated with Phosphorus Oxychloride () to convert the hydroxyl group into a chloride.



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Figure 2: The "Pyridone Route" ensures regioselectivity for the 5-iodo position, avoiding C2 impurities.

Part 5: Reactivity & Applications in Drug Discovery

This scaffold is a "Swiss Army Knife" for medicinal chemists due to the differential reactivity of the halogens.

Chemoselectivity Map

- C5-Iodine (Most Reactive):
 - Reaction: Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Sonogashira, Negishi).

- Condition: Occurs at room temperature or mild heat. The C-I bond is the weakest and most labile.
- Application: Installing the primary aryl or heteroaryl tail.
- C4-Chlorine (Moderately Reactive):
 - Reaction: Nucleophilic Aromatic Substitution ().
 - Condition: Requires heating or activation (e.g., N-oxidation). The 3-Fluoro group inductively activates the C4 position, making the chloride more susceptible to displacement by amines or alkoxides than a standard chloropyridine.
 - Application: Introducing solubilizing groups or core motifs.
- C3-Fluorine (Least Reactive):
 - Role: Generally retained in the final molecule.
 - Function: Modulates of the pyridine nitrogen, lowers lipophilicity (), and blocks metabolic hotspots.

Self-Validating Protocol: Sequential Functionalization

To verify the scaffold's integrity, a test Suzuki coupling should be performed.

- Protocol: React 1 eq. of scaffold with 1.1 eq. Phenylboronic acid, 5 mol% , and in Dioxane/Water at 60°C.
- Expected Result: >95% conversion to 4-chloro-3-fluoro-5-phenylpyridine. Retention of the Chlorine atom is the pass/fail criteria. Loss of Chlorine indicates over-reaction or poor catalyst choice.

References

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- PubChem. (2025). Compound Summary: 4-Chloro-3-fluoropyridine (Precursor). [Link](#) (Precursor data).

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Sources

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- To cite this document: BenchChem. [Commercial Availability & Technical Guide: 4-Chloro-3-fluoro-5-iodopyridine]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b13092741/docs#commercial-availability-technical-guide-4-chloro-3-fluoro-5-iodopyridine>]

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